molecular formula C5H9NO4 B613155 2-Methyl-L-Aspartic Acid CAS No. 3227-17-6

2-Methyl-L-Aspartic Acid

Cat. No. B613155
CAS RN: 3227-17-6
M. Wt: 147,13 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-L-Aspartic Acid (2MLA) is a non-proteinogenic amino acid that is found in nature and is used in various biochemical and physiological experiments. It is primarily used as an intermediate in the synthesis of certain proteins and peptides, as well as in the synthesis of other compounds. 2MLA is a versatile compound that can be used in a variety of experiments and applications, and is of particular interest to scientists due to its unique properties.

Scientific Research Applications

Enhancement of Heat Stress Tolerance in Plants

2-Methyl-L-Aspartic Acid plays a crucial role in enhancing heat stress tolerance in plants . It is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . It also plays an important role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress .

Antioxidant Activity

The compound has been found to increase the content of chlorophyll, maintain the integrity of the cell membrane system, and enhance the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS in perennial ryegrass under heat stress .

Enhancement of Metabolic Processes

Exogenous 2-Methyl-L-Aspartic Acid could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .

Biocatalytic Enantioselective Hydroaminations

2-Methyl-L-Aspartic Acid can be used in biocatalytic enantioselective hydroaminations, enabling the synthesis of N-arylalkyl-substituted L-aspartic acids . This process shows a broad non-natural amine substrate scope and outstanding enantioselectivity .

Key Intermediates in Pharmaceuticals and Nutraceuticals

N-Substituted L-aspartic acids and their derivatives, which can be synthesized from 2-Methyl-L-Aspartic Acid, are key intermediates in developing promising pharmaceuticals and nutraceuticals with potent biological activities .

Role in Protein and Nucleotide Synthesis

L-Asp, which can be transported via aspartate–glutamate carrier to the cytosol, is used in protein and nucleotide synthesis .

Role in Gluconeogenesis, Urea, and Purine-Nucleotide Cycles

L-Asp is also involved in gluconeogenesis, urea, and purine-nucleotide cycles .

Role in Neurotransmission

Lastly, L-Asp plays a role in neurotransmission .

properties

IUPAC Name

(2S)-2-amino-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYDJFPMMUKOI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartic acid, 2-methyl-

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